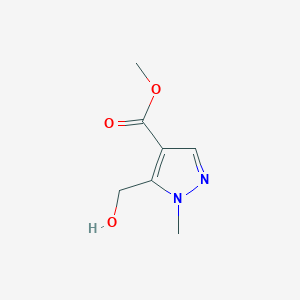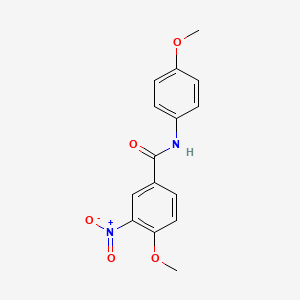![molecular formula C7H10F2N2O B10906569 2-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethanol](/img/structure/B10906569.png)
2-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethanol is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms This compound is characterized by the presence of a difluoromethyl group and a hydroxyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethanol typically involves the reaction of difluoromethylated pyrazole derivatives with appropriate reagents. One common method involves the use of difluoroacetic acid as a starting material, which undergoes a series of reactions to introduce the difluoromethyl group onto the pyrazole ring . The reaction conditions often include the use of catalysts such as nanoscale titanium dioxide to enhance the yield and efficiency of the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized to ensure high yield and purity of the final product. The use of cost-effective and environmentally friendly reagents and solvents is also considered to minimize production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include difluoromethylated ketones, aldehydes, and substituted pyrazole derivatives.
Scientific Research Applications
2-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethanol has been extensively studied for its potential applications in scientific research. Some of the key areas of application include:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethanol involves its interaction with specific molecular targets and pathways. The difluoromethyl group is known to enhance the compound’s stability and bioavailability, making it more effective in its intended applications . The hydroxyl group allows for further functionalization, enabling the compound to interact with various biological targets and pathways .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethanol include:
- 3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-carboxylic acid
- 2-{5-[3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-yl]-3-(2-methylbutyl)-1H-1,2,4-triazol-1-yl}ethanol
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the difluoromethyl and hydroxyl groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H10F2N2O |
|---|---|
Molecular Weight |
176.16 g/mol |
IUPAC Name |
2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]ethanol |
InChI |
InChI=1S/C7H10F2N2O/c1-5-4-6(7(8)9)10-11(5)2-3-12/h4,7,12H,2-3H2,1H3 |
InChI Key |
ZBOBWCPHTZIWNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCO)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide](/img/structure/B10906495.png)
![N-{4-[(1E)-1-{2-[(2-phenylcyclopropyl)carbonyl]hydrazinylidene}ethyl]phenyl}thiophene-2-carboxamide](/img/structure/B10906504.png)
![Ethyl 1-ethyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate](/img/structure/B10906510.png)
![Methyl 6-tert-butyl-2-[(ethoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10906517.png)

![2-methyl-3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B10906529.png)
![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B10906534.png)

![[(1,3-dimethyl-1H-pyrazol-5-yl)methoxy]acetic acid](/img/structure/B10906541.png)
![4-bromo-2-[(E)-(2-{4-[(4-bromophenyl)amino]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-nitrophenol](/img/structure/B10906545.png)
![N'-{(E)-[5-(3-bromophenyl)furan-2-yl]methylidene}-9H-xanthene-9-carbohydrazide](/img/structure/B10906556.png)

![5-bromo-2-chloro-N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B10906571.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B10906581.png)
